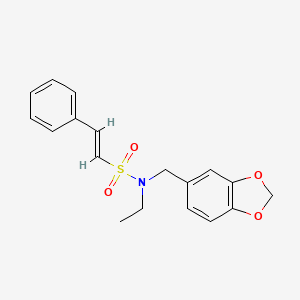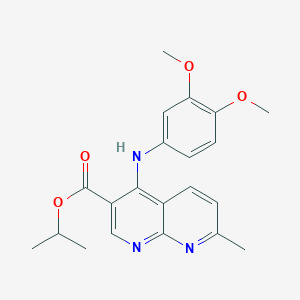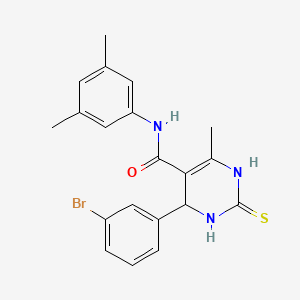
(E)-N-(1,3-benzodioxol-5-ylmethyl)-N-ethyl-2-phenylethenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a benzodioxole group, which is a common motif in many bioactive compounds . It also has an ethenesulfonamide group attached to it. Sulfonamides are known for their antibacterial properties .
Molecular Structure Analysis
The benzodioxole group is a rigid, planar system which can participate in aromatic stacking interactions. The ethenesulfonamide group is likely to impart polarity to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on factors like its exact structure, stereochemistry, and the presence of any functional groups .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A variety of sulfonamide compounds have been synthesized and characterized, demonstrating their potential in therapeutic applications. For instance, a series of novel sulfonamide derivatives were synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds were also tested for gastric toxicity, revealing that some exhibited significant therapeutic potential without causing substantial tissue damage in critical organs compared to controls (Ş. Küçükgüzel et al., 2013). Another study focused on the synthesis of biphenylsulfonamide endothelin antagonists, which showed promising results as endothelin-A selective antagonists, indicating their potential in treating cardiovascular diseases (N. Murugesan et al., 1998).
Anticancer Applications
Several sulfonamide compounds have been identified as potential anticancer agents. A novel sulfonamide, N-(3-Chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070), showed nonlinear pharmacokinetics in phase I studies and is currently in phase II clinical development for treating solid tumors (Christian van Kesteren et al., 2002). Another study synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, exhibiting high singlet oxygen quantum yields, suggesting their use as Type II photosensitizers in photodynamic therapy for cancer treatment (M. Pişkin et al., 2020).
Enzyme Inhibition for Therapeutic Applications
Sulfonamide compounds have also been studied for their enzyme inhibition properties, which are crucial for developing new therapeutic agents. For example, benzenesulfonamides incorporating flexible triazole moieties were synthesized and showed highly effective inhibition against carbonic anhydrase isoforms, a therapeutic target for glaucoma (A. Nocentini et al., 2016). Additionally, a series of Schiff base derivatives were synthesized from sulfamethazine and sulfamethoxazole and evaluated for their urease inhibitory activity, suggesting their potential in treating diseases related to urease activity (Asad Hamad et al., 2020).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-ylmethyl)-N-ethyl-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-2-19(13-16-8-9-17-18(12-16)23-14-22-17)24(20,21)11-10-15-6-4-3-5-7-15/h3-12H,2,13-14H2,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSDRXYCYJKFGM-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=C(C=C1)OCO2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC2=C(C=C1)OCO2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B2616531.png)
![(E)-3-[5-chloro-1-[(3-methoxyphenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2616536.png)
![(2Z)-N-phenyl-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2616538.png)






![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2616545.png)

![N-(3-chloro-4-fluorophenyl)-2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2616549.png)

![(1S,3R)-3-[9H-Fluoren-9-ylmethoxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B2616552.png)